molecular formula C14H17BrO3 B025690 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one CAS No. 103411-23-0

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one

Cat. No. B025690
M. Wt: 313.19 g/mol
InChI Key: HRMJBRPAXCNHNS-UHFFFAOYSA-N
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Description

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is a chemical compound with the molecular formula C14H17BrO31. It has a molecular weight of 313.19 g/mol1.



Synthesis Analysis

The specific synthesis process for 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is not readily available in the search results. However, related compounds often involve nucleophilic attack on the electrophilic carbonyl carbon of the ketone2.



Molecular Structure Analysis

The molecular structure of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one consists of a bromine atom (Br), a hydroxy group (-OH), a prop-2-enylphenoxy group, and a pentan-2-one group1. The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, similar compounds often undergo reactions involving the bromine atom or the carbonyl group.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, similar compounds often have properties related to their functional groups, such as the bromine atom, the hydroxy group, and the carbonyl group.


Safety And Hazards

The safety and hazards associated with 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling this compound.


Future Directions

The future directions for research and applications of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, given its complex structure, it could potentially be of interest in various fields such as organic synthesis or medicinal chemistry. Further research would be needed to explore these possibilities.


properties

IUPAC Name

1-bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-5-11-6-3-4-7-14(11)18-10-13(17)8-12(16)9-15/h2-4,6-7,13,17H,1,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMJBRPAXCNHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908365
Record name 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one

CAS RN

103411-23-0
Record name Bromacetylalprenololmenthane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103411230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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